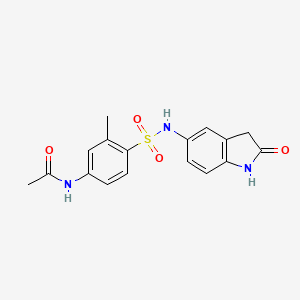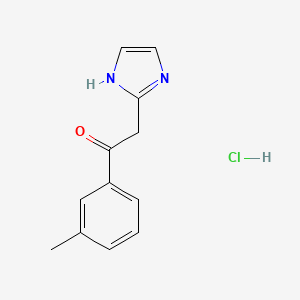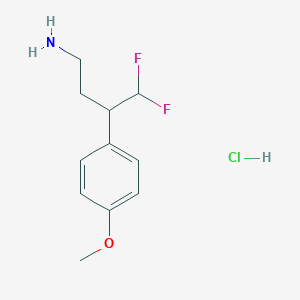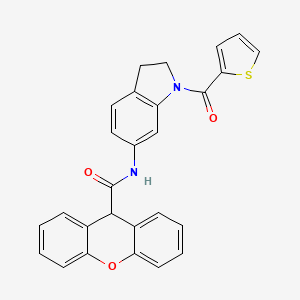
(2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a thiazepane derivative that has been synthesized through various methods. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
The compound (2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, while not directly mentioned, relates closely to the study of novel thiazole and thiophene derivatives synthesized and characterized through various spectroscopic techniques. These compounds were analyzed for their structural properties using UV, IR, NMR, and mass spectrometry. Theoretical studies, including density functional theory (DFT) calculations, provided insights into their equilibrium geometry, bonding features, and vibrational wave numbers. This comprehensive characterization supports the potential of similar compounds in various scientific applications, particularly due to their structural versatility and reactivity properties (Shahana & Yardily, 2020).
Antibacterial Activity
In the realm of medicinal chemistry, derivatives similar to this compound have been synthesized and subjected to molecular docking studies to evaluate their antibacterial potential. The study provided a molecular basis for the antibacterial activity of these compounds, suggesting their utility in developing new antibacterial agents. The structural optimization and analysis of their electronic properties through DFT calculations further elucidate their mechanism of action at the molecular level, indicating the compound's potential for contributing to novel antibacterial strategies (Shahana & Yardily, 2020).
Material Science Applications
Substituted thiophenes, which share structural motifs with this compound, have been extensively studied for their applications in material science. These compounds exhibit a broad spectrum of biological and material science applications, including their use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure analysis of similar compounds underscore their importance in the development of new materials with potential electronic and photonic applications (Nagaraju et al., 2018).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, which are structurally related to this compound, have been synthesized and analyzed for their second-order nonlinear optical (NLO) properties. This research highlights the potential of thiophene derivatives in the development of materials for NLO applications, leveraging their structural properties to enhance optical nonlinearity. Such materials are crucial for advancing photonic technologies and devices (Li et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds, such as thiazole derivatives, are known to interact with their targets through various mechanisms, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with the compound, are known to affect various biochemical pathways .
Result of Action
Similar compounds, such as thiazole derivatives, have been found to have diverse biological activities .
Propiedades
IUPAC Name |
(2-methylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-12-13(4-2-7-17-12)16(19)18-8-6-15(21-11-9-18)14-5-3-10-20-14/h2-5,7,10,15H,6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYZYBZSPYJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)




![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)


![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)